Jvs2L11roa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JTE-151 is a novel, selective inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγ). This compound has been developed for the treatment of autoimmune diseases, which are conditions where the immune system mistakenly attacks the body’s own tissues . RORγ is a nuclear receptor that plays a crucial role in the development and function of T helper 17 (Th17) cells, which produce the pro-inflammatory cytokine interleukin 17 (IL-17). By inhibiting RORγ, JTE-151 aims to reduce the production of IL-17 and, consequently, alleviate chronic inflammation associated with autoimmune diseases .
准备方法
The synthesis of JTE-151 involves several steps, starting with the identification of a suitable core structure that can be modified to enhance its drug-like properties. . The process includes:
Core Structure Identification: The core structure is selected based on its ability to interact with the RORγ binding pocket.
Functional Group Modification: Functional groups are added to improve the compound’s properties.
Optimization: The compound is optimized for ligand efficiency, metabolic stability, and cell permeability through iterative testing and modification.
化学反应分析
JTE-151 undergoes various chemical reactions, including:
科学研究应用
JTE-151 has several scientific research applications, including:
作用机制
JTE-151 exerts its effects by inhibiting RORγ, a nuclear receptor that regulates the development and function of Th17 cells . Th17 cells produce IL-17, a pro-inflammatory cytokine that plays a key role in chronic inflammation. By binding to the RORγ ligand-binding pocket, JTE-151 prevents the activation of RORγ, thereby reducing the production of IL-17 and alleviating inflammation . The binding orientation of JTE-151 in RORγ was confirmed by X-ray cocrystal analysis, which showed that the compound binds with a U-shaped conformation .
相似化合物的比较
JTE-151 is unique among RORγ inhibitors due to its high selectivity, metabolic stability, and favorable physicochemical properties . Similar compounds include:
VTP-43742: Another RORγ inhibitor that has shown promise in clinical trials for treating autoimmune diseases.
GSK2981278A: A RORγ inhibitor developed by GlaxoSmithKline with similar therapeutic potential.
ARN-6039: A compound that targets RORγ and has been investigated for its anti-inflammatory effects.
TAK-828: Another RORγ inhibitor that has been studied for its potential in treating autoimmune conditions.
JTE-151 stands out due to its optimized drug-like properties, including high ligand efficiency, metabolic stability, and cell permeability, making it a promising candidate for clinical development .
属性
CAS 编号 |
1404380-58-0 |
---|---|
分子式 |
C28H37ClN2O4 |
分子量 |
501.1 g/mol |
IUPAC 名称 |
(4S)-6-(2-chloro-4-methylanilino)-4-[4-cyclopropyl-5-[3-(2,2-dimethylpropyl)cyclobutyl]-1,2-oxazol-3-yl]-6-oxohexanoic acid |
InChI |
InChI=1S/C28H37ClN2O4/c1-16-5-9-22(21(29)11-16)30-23(32)14-19(8-10-24(33)34)26-25(18-6-7-18)27(35-31-26)20-12-17(13-20)15-28(2,3)4/h5,9,11,17-20H,6-8,10,12-15H2,1-4H3,(H,30,32)(H,33,34)/t17?,19-,20?/m0/s1 |
InChI 键 |
YWTJAGLMNTUIMB-SYYJFZTOSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)NC(=O)C[C@H](CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(CCC(=O)O)C2=NOC(=C2C3CC3)C4CC(C4)CC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。